N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is a chemical compound known for its unique structure and properties It is composed of two 3-methylpyridin-2-yl groups attached to a phthalazine-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine typically involves the reaction of phthalazine-1,4-diamine with 3-methylpyridine derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The temperature and pH of the reaction mixture are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N′-bis(3-ethyl-phenyl)-ethane-1,2-diamine
Uniqueness
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is unique due to its specific structural arrangement and the presence of 3-methylpyridin-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
85182-23-6 |
---|---|
Molecular Formula |
C20H18N6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-N,4-N-bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine |
InChI |
InChI=1S/C20H18N6/c1-13-7-5-11-21-17(13)23-19-15-9-3-4-10-16(15)20(26-25-19)24-18-14(2)8-6-12-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |
InChI Key |
MVACHAYJGUBWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NN=C(C3=CC=CC=C32)NC4=C(C=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.